1-(2-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide
Overview
Description
1-(2-Fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a methanesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with pyridine-3-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methanesulfonamide moiety, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridinyl group, converting it to a piperidine derivative.
Substitution: The fluorophenyl group in this compound is susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, which can replace the fluorine atom with other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential biological activities, including its ability to interact with various enzymes and receptors. It is often used in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs for treating diseases such as cancer and inflammatory disorders.
Industry: This compound is also used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group and pyridinyl group allow it to bind to enzymes and receptors with high affinity. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.
For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and proliferation. By inhibiting these kinases, the compound can reduce the growth and spread of cancer cells.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(2-Fluorophenyl)-N-(pyridin-2-yl)methanesulfonamide: In this compound, the pyridinyl group is attached at the 2-position instead of the 3-position. This positional change can influence the compound’s binding affinity and selectivity for molecular targets.
1-(2-Fluorophenyl)-N-(pyridin-4-yl)methanesulfonamide: Here, the pyridinyl group is attached at the 4-position. This variation can also impact the compound’s chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-pyridin-3-ylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-12-6-2-1-4-10(12)9-18(16,17)15-11-5-3-7-14-8-11/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFLIERKPYUSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CN=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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